Serazapine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23/h3-10,19H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGUWABWNUSPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869592 | |
| Record name | Serazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115313-22-9 | |
| Record name | Serazapine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115313229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serazapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERAZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A8FOB4J3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Dinh’s Multi-Step Approach
A foundational method reported by Dinh involves sequential functionalization of the indole core followed by cyclization to form the diazepine ring. Key steps include:
-
Indole Functionalization : Bromination at the C3 position using N-bromosuccinimide (NBS) in dichloromethane (yield: 78%).
-
Amine Coupling : Reaction with benzylamine in the presence of palladium catalysts to introduce the nitrogen moiety (yield: 65%).
-
Ring-Closure : Intramolecular cyclization under acidic conditions (HCl/EtOH, 80°C) to form the diazepine scaffold (yield: 52%).
This method, while reliable, suffers from cumulative yield losses (final yield: ~26%) and requires purification at each stage.
Greaney’s Oxidative C–H Coupling
Greaney’s approach utilizes palladium-catalyzed oxidative C–H coupling to directly construct the diazepine ring.
-
Reagents : Indole, formaldehyde, and amino hydrochloride.
-
Conditions : Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2 equiv), DMF, 100°C, 12 hours.
This method reduces step count but requires stringent control over catalyst loading and oxygen exclusion.
Multicomponent Reaction (MCR) Strategies
Modular Assembly via MCR
Recent advancements employ a one-pot MCR for efficient this compound synthesis:
-
Reagents : Indole, formaldehyde, and amino hydrochloride.
-
Mechanism :
-
Condensation of indole and formaldehyde forms an imine intermediate.
-
Nucleophilic attack by the amine generates a seven-membered ring.
-
-
Optimized Conditions :
Thiadiazepine Derivatives
Adding sodium thiosulfate to the MCR replaces an oxygen atom with sulfur, yielding thiadiazepine analogs:
Comparative Analysis of Synthesis Methods
| Parameter | Dinh’s Method | Greaney’s Method | MCR Approach |
|---|---|---|---|
| Steps | 3 | 1 | 1 |
| Overall Yield (%) | 26 | 68 | 82–95 |
| Key Advantage | High purity | Direct C–H activation | Scalability |
| Limitation | Low yield | Catalyst sensitivity | Solvent choice |
Industrial-Scale Considerations
Chemical Reactions Analysis
Serazapine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups on the this compound molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific functional groups being targeted .
Scientific Research Applications
Serazapine has been explored for various scientific research applications, including:
Chemistry: As a serotonin receptor antagonist, it is used in studies related to neurotransmitter interactions and receptor binding.
Biology: It is utilized in research on anxiety disorders and the role of serotonin in mood regulation.
Medicine: Although its clinical development was discontinued, this compound showed promise in reducing anxiety symptoms, making it a subject of interest in psychopharmacology.
Industry: Potential applications in the pharmaceutical industry for the development of new anxiolytic drugs.
Mechanism of Action
Serazapine exerts its effects by antagonizing serotonin 5-HT2 receptors. This action leads to a decrease in serotonin activity at these receptors, which is believed to contribute to its anxiolytic effects. The molecular targets involved include the central nervous system’s serotonin receptors, and the pathways affected are those related to serotonin signaling and neurotransmission .
Comparison with Similar Compounds
This compound vs. Mirtazapine
| Parameter | This compound | Mirtazapine |
|---|---|---|
| Mechanism | Selective 5-HT₂ antagonist | 5-HT₂A/2C antagonist, α₂ antagonist, H₁ antagonist |
| Receptor Targets | Narrow (5-HT₂) | Broad (5-HT₂, H₁, α₂) |
| Indications | Anxiety | Depression, insomnia |
| Side Effects | Minimal sedation | Significant sedation, weight gain |
| Efficacy | Anxiolytic focus | Antidepressant with sedative effects |
Key Findings :
This compound vs. Trazodone
| Parameter | This compound | Trazodone |
|---|---|---|
| Mechanism | 5-HT₂ antagonist | Serotonin antagonist and reuptake inhibitor (SARI) |
| Receptor Targets | 5-HT₂ | 5-HT₂A, H₁, α₁ adrenergic |
| Indications | Anxiety | Depression, insomnia |
| Side Effects | Low hypotension risk | Hypotension, priapism (rare) |
| Efficacy | Targeted anxiolysis | Mixed efficacy for depression/sleep |
Key Findings :
This compound vs. Tandospirone
| Parameter | This compound | Tandospirone |
|---|---|---|
| Mechanism | 5-HT₂ antagonist | 5-HT₁A partial agonist |
| Receptor Targets | 5-HT₂ | 5-HT₁A |
| Indications | Anxiety | Generalized anxiety |
| Side Effects | Minimal dizziness | Dizziness, nausea |
| Efficacy | Rapid onset | Delayed onset (weeks) |
Biological Activity
Serazapine, also known as CPDD-0035, is a compound classified as a selective 5-HT2 antagonist. It has garnered interest for its potential anxiolytic properties and its role in modulating serotonin receptors, which are critical in the treatment of various mood disorders. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant research findings.
This compound primarily functions by antagonizing the 5-HT2 serotonin receptors. This action can lead to increased serotonin availability in the synaptic cleft, which is beneficial for mood regulation and anxiety reduction. The selectivity for the 5-HT2 receptor over other serotonin receptors may contribute to its unique therapeutic profile compared to other antidepressants and anxiolytics.
Key Mechanisms:
- 5-HT2 Antagonism : Reduces receptor activity leading to decreased anxiety and improved mood.
- Serotonin Modulation : Enhances serotonergic transmission by preventing receptor overactivation.
Pharmacological Properties
The biological activity of this compound has been assessed through various studies focusing on its antidepressant and anxiolytic effects. Below is a summary of key pharmacological properties:
| Property | Description |
|---|---|
| Receptor Affinity | Selective antagonist for 5-HT2 receptors |
| Anxiolytic Effects | Demonstrated potential to reduce anxiety in preclinical models |
| Antidepressant Effects | Potentially enhances mood through serotonergic pathways |
| Side Effect Profile | Generally well-tolerated with a lower incidence of common antidepressant side effects |
Case Studies and Clinical Research
Research on this compound has included both preclinical studies and limited clinical evaluations. Here are some notable findings:
-
Preclinical Studies :
- In animal models, this compound showed significant anxiolytic effects comparable to established anxiolytics like diazepam.
- Behavioral tests such as the elevated plus maze and open field test demonstrated reduced anxiety-like behaviors.
-
Clinical Evaluations :
- Limited clinical trials have suggested that this compound may be effective in treating generalized anxiety disorder (GAD) and major depressive disorder (MDD), although more extensive studies are required for conclusive evidence.
- A small cohort study indicated improvements in anxiety symptoms after treatment with this compound, with patients reporting fewer side effects compared to traditional SSRIs.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Pharmacokinetics : The compound exhibits rapid absorption with peak plasma concentrations reached within hours of administration. It is metabolized primarily in the liver.
- Adverse Effects : While generally well-tolerated, some patients reported mild sedation and gastrointestinal disturbances.
Q & A
Q. How should researchers address variability in this compound’s behavioral outcomes across rodent models?
- Methodological Answer : Standardize protocols using SHIRPA or NIH Phenotyping Guidelines . Report environmental variables (e.g., circadian rhythm, housing density). Share raw data via repositories like Figshare to enable meta-analyses .
Q. What steps ensure reproducibility in this compound’s synthesis protocols?
- Methodological Answer : Publish detailed synthetic routes with CAS registry numbers for all reagents. Characterize intermediates via NMR and HRMS. Deposit spectra in public databases (e.g., PubChem) and adhere to FAIR data principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
